Copper (I) oxide

Overview

Description

Copper (I) oxide, also known as cuprous oxide, is a chemical compound composed of one atom of copper and one atom of oxygen. It is a reddish-brown solid that appears as a powder with a metallic luster. This compound has a variety of uses in industrial and scientific applications, including as a catalyst, pigment, and semiconductor.

Scientific Research Applications

Biomedical Applications and Environmental Remediation : Copper oxide nanoparticles (CuONPs) are notable for their distinctive properties and applications. The biological method of synthesizing CuONPs is gaining attention due to its environmental friendliness and cost-effectiveness. These nanoparticles have shown potential in antimicrobial activity and environmental pollution degradation (Akintelu et al., 2020).

Biomedical and Environmental Applications : The green synthesis of metal oxide nanoparticles, including CuONPs, offers a biocompatible and cost-effective approach with applications in healthcare and environmental sectors. These nanoparticles are being researched for cancer therapy and environmental applications due to their lower toxicity levels (Samuel et al., 2022).

Synthesis of CuO/WO3 Nanocomposite : Copper (II) oxide and tungsten trioxide nanocomposites are synthesized using a hybrid method for various technological applications. This method involves simple chemical precipitation and pulsed laser ablation in liquids technique, enhancing the material's absorption in the visible range (Altanany et al., 2018).

Solar Energy Conversion : Research on p-type copper(I) based oxides, including Cu2O and ternary CuxMyOz oxides, for solar energy applications, is growing. These oxides have tunable bandgap sizes and high charge carrier mobility, making them suitable for use in dye-sensitized solar cells and suspended powder photocatalysis (Sullivan et al., 2016).

Glucose Biosensing : The electrodeposition of Cu2O nanoparticles, with size variations controlled by ethylenediamine (EDA), presents a platform for glucose biosensing. These nanoparticles enhance the sensitivity and rapid response time in enzymatic biosensors (Lan et al., 2017).

Nanoparticle Preparation : Copper nanoparticles are considered for applications such as catalysts and conductive pastes. The aqueous solution reduction method is a popular approach due to its convenience and high yield rate (Liu et al., 2010).

Electrochemical Sensors for Pharmaceutical Analysis : Copper oxide nanoparticles are used in electrochemical sensors for the quantification of the antihistamine drug fexofenadine hydrochloride, demonstrating enhanced sensitivity and selectivity (Al-Mohaimeed, 2020).

Agroecosystems : Copper-based nanomaterials, including copper oxide nanoparticles, are used in agroecosystems as nano-pesticides and nano-fertilizers, enhancing plant growth and resistance to biotic stress (Saleem & Zaidi, 2020).

Nanofluid Preparation : Copper oxide nanoparticles are synthesized for use in CuO–water nanofluids, enhancing thermal conductivity. The effects of operating variables on the size of nanoparticles are explored (Chang et al., 2011).

Convective Heat Transfer Enhancement : Copper oxide–thermal oil nanofluids are used in inclined circular tubes to enhance convective heat transfer and pressure drop in laminar flow conditions (Hekmatipour & Jalali, 2018).

Mechanism of Action

Target of Action

Copper (I) oxide, also known as cuprous oxide, is an inorganic compound that plays a crucial role in various biological processes . It primarily targets microorganisms, acting as an antimicrobial agent . This compound has been shown to be effective against many fungal pathogens . It is also used as a mineral supplement for livestock .

Mode of Action

This compound’s mode of action is multifaceted. The main mechanism of its bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes . Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . For fungi, the mechanism involves the physical deterioration of the membrane and copper ion influx . This compound is also known to disrupt cellular proteins .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Copper is absorbed from the gut via high-affinity copper uptake protein and likely through low-affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport . The exact mechanism of microbial death from copper is controversial and the significance and relative contribution of each proposed mechanism are unclear .

Result of Action

The result of this compound’s action is the death of targeted microorganisms. The generation of ROS leads to enzyme and non-enzyme mediated oxidative damage involving lipid peroxidation, protein oxidation, and DNA damage . The release of copper ions, Cu+ and Cu2+, damages the membrane and infiltrates the cell, inducing an oxidative stress response involving endogenous ROS .

Action Environment

The action of this compound is influenced by environmental factors. This compound has a low aqueous solubility and a low volatility . It is moderately toxic to mammals and most biodiversity . The environmental fate of this compound involves non-persistence and potential for particle-bound transport . The exact environmental conditions, including water column characteristics such as water hardness and pH, can significantly affect copper bioavailability and toxicity .

Safety and Hazards

Future Directions

Copper oxide nanoparticles are of great interest to scientists due to their potential applications in various fields such as electronics, medicine, and environmental cleaning . Future research areas include finding new, eco-friendly ways to make these nanoparticles, using them to treat diseases, especially in targeting cancer cells and healing wounds, using them in batteries to store energy more efficiently, and using them to clean water and air even better .

Biochemical Analysis

Biochemical Properties

Copper (I) oxide nanoparticles have been shown to influence growth and biochemical characteristics in maize hybrids when subjected to saline stress . The nanoparticles interact with various enzymes and proteins within the plant cells, altering their function and leading to changes in the plant’s growth and development .

Cellular Effects

The presence of this compound in cells can have significant effects on cellular processes. For instance, it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific type of cell and the concentration of this compound present .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways within cells . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact nature of these effects can vary depending on the specific metabolic context .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

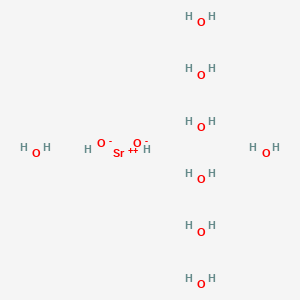

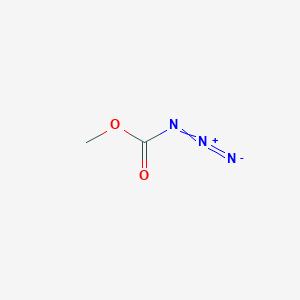

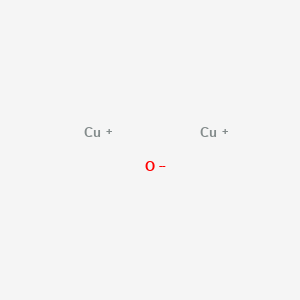

IUPAC Name |

copper(1+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.O/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFJLUBVMFXRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Cu+].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2O | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | copper(I) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(I)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034489 | |

| Record name | Cuprous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow, red, or brown solid; Practically insoluble in water; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS], YELLOW, RED OR BROWN CRYSTALLINE POWDER. | |

| Record name | Copper(I) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomp at 1800 °C | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Crimson, scarlet, vermilion, deep or brownish-red, secondary mineral; adamantine or dull luster; brownish red streak; sol in nitric and concentrated hydrochloric acids; specific gravity: 5.85-6.15; Mohs hardness: 3.5-4 /Cuprite/, Soluble in ammonium hydroxide; in hydrochloric acid forming copper(I) chloride which dissolves in excess hydrochloric acid; with dil sulfuric acid or dil nitric acid the cupric salt is formed and half copper is pptd as the metal., PRACTICALLY INSOLUBLE IN ORGANIC SOLVENTS; SOL IN DILUTE MINERAL ACIDS, SOLN OF AMMONIA & ITS SALTS., Insoluble in water, Soluble in acids and ammonium hydroxide; insoluble in water, For more Solubility (Complete) data for COPPER (I) OXIDE (6 total), please visit the HSDB record page., Solubility in water: none | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.0, Relative density (water = 1): 6.0 | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red-brown cubic crystals, Cubic crystals; or microcrystalline powder. Color may be yellow, red or brown depending on the method of preparation and particle size, AMORPHOUS POWDER, COLOR RANGING FROM YELLOW TO RED, Reddish-brown octahedral crystals, For more Color/Form (Complete) data for COPPER (I) OXIDE (7 total), please visit the HSDB record page. | |

CAS RN |

1317-39-1 | |

| Record name | Cuprous oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUPROUS OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8BEA5064F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1235 °C, 1232 °C | |

| Record name | COPPER (I) OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1549 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | COPPER (I) OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0421 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Q & A

Q1: What is the molecular formula and weight of copper (I) oxide?

A1: this compound is represented by the molecular formula Cu2O and has a molecular weight of 143.09 g/mol.

Q2: How is this compound characterized spectroscopically?

A2: Several techniques are employed to characterize Cu2O, including:

- X-ray Diffraction (XRD): This technique reveals the crystalline structure and phase purity of Cu2O, differentiating it from other copper oxides like CuO. [, , , , , , ]

- Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and size of Cu2O particles, including spheres, cubes, and other shapes. [, , , , , , , ]

- UV-Visible Spectroscopy: This method helps determine the optical band gap of Cu2O, a crucial parameter for its application in solar cells and other optoelectronic devices. [, , , , , , ]

- Raman Spectroscopy: Raman spectroscopy can identify different copper oxide phases and characterize the vibrational modes of Cu2O. [, ]

Q3: How stable is this compound under different environmental conditions?

A3: The stability of Cu2O is influenced by factors such as:

- Temperature: Elevated temperatures can lead to the oxidation of Cu2O to CuO, impacting its properties. [, , , ]

- Atmosphere: Cu2O is more stable in inert atmospheres like nitrogen. Exposure to air can promote oxidation to CuO. [, ]

- Humidity: In humid environments, Cu2O can react with water and other atmospheric components, influencing its stability and performance. [, , ]

Q4: How does the presence of this compound impact the performance of materials like polyester resin and PDMS?

A4: Incorporating Cu2O particles into polymer matrices can influence the mechanical properties:

- PDMS: In a corrosion sensing device, Cu2O particles dispersed in PDMS exhibited swelling and etching behavior in the presence of toluene and acetic acid, suggesting potential applications in corrosion monitoring. []

Q5: What are the notable catalytic properties of this compound?

A5: Cu2O demonstrates catalytic activity in various reactions, including:

- Carbon Monoxide Oxidation: Cu2O catalyzes the conversion of carbon monoxide (CO) to carbon dioxide (CO2) in the presence of oxygen. The reaction rate and activation energy vary depending on the oxidation state of copper (Cu > Cu2O > CuO). []

- Methanol Dehydrogenation: Cu2O enhances the photocatalytic dehydrogenation of methanol, showcasing potential in renewable energy applications. []

- Acetic Acid and 2-Propanol Oxidation: Cu2O/TiO2 nanocomposites exhibit improved photocatalytic activity for the oxidation of acetic acid and 2-propanol under visible light. []

Q6: Does the morphology of this compound influence its catalytic activity?

A6: While the morphology of Cu2O particles (e.g., cubic, hollow spheres) doesn't seem to directly affect the catalytic activity in reactions like crystal violet decolorization, it plays a crucial role in determining the total surface area, which influences the overall reaction rate. [, ]

Q7: What are the promising applications of this compound in different fields?

A7: Cu2O has garnered attention for its potential applications in:

- Solar Cells: Its p-type semiconducting properties and suitable band gap make Cu2O a promising material for low-cost, efficient solar cells. Research focuses on optimizing its properties for enhanced photovoltaic performance. [, , , , , , ]

- Antimicrobial Agents: Cu2O nanoparticles exhibit significant antifungal and antibacterial activity against microorganisms like Candida albicans, highlighting their potential in medical applications. [, ]

- Corrosion Sensing: Cu2O-PDMS composites demonstrate potential in monitoring corrosion on metallic structures by exhibiting swelling and etching behavior in response to specific solvents and etchants. []

- Biocide Pigments: Cu2O is utilized as a biocide pigment in antifouling coatings for sea vessels to prevent the accumulation of marine organisms. []

Q8: How is computational chemistry used in this compound research?

A8: Computational methods are valuable tools for:

Q9: Are there any concerns regarding the environmental impact of this compound?

A9: While Cu2O offers several benefits, it's crucial to address potential environmental concerns:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.